Physicochemical Architecture and Therapeutic Utility of the Histidyl-Arginine (His-Arg) Dipeptide
Physicochemical Architecture and Therapeutic Utility of the Histidyl-Arginine (His-Arg) Dipeptide
Abstract
The Histidyl-Arginine (His-Arg) dipeptide represents a unique physicochemical scaffold in peptide chemistry, combining the imidazole-based proton buffering capacity of Histidine with the guanidinium-based membrane translocation capability of Arginine. This technical guide provides a comprehensive analysis of the His-Arg molecular architecture, detailing its synthesis via Solid Phase Peptide Synthesis (SPPS), its metal coordination properties, and its utility in drug delivery systems. Designed for research scientists, this document synthesizes theoretical properties with field-proven experimental protocols.
Molecular Architecture and Physicochemical Landscape
The functionality of His-Arg is dictated by the interplay between the imidazole ring (
Structural Specifications
-
IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]
-
Sequence: H-His-Arg-OH[1]
-
Molecular Formula:
[1][2] -
Solubility: Highly hydrophilic (LogP
); soluble in water, PBS, and dilute acid.
Ionization and Charge Distribution
The charge state of His-Arg is pH-dependent, a feature leveraged in immobilized metal affinity chromatography (IMAC) and intracellular drug delivery.
| Functional Group | Approximate | Charge at pH 2.0 | Charge at pH 7.4 | Charge at pH 11.0 |
| 2.2 | Neutral (COOH) | Anionic ( | Anionic ( | |
| 9.1 | Cationic ( | Cationic ( | Neutral ( | |
| Histidine (Imidazole) | 6.0 | Cationic ( | Neutral ( | Neutral ( |
| Arginine (Guanidino) | 12.5 | Cationic ( | Cationic ( | Cationic ( |
| Net Charge | - | +3 | +1 | 0 |
Field Insight: At physiological pH (7.4), the molecule carries a net +1 charge (driven by Arginine).[3] However, in the acidic microenvironment of a lysosome (pH ~5.0), the Histidine imidazole becomes protonated, increasing the net charge to +2. This "charge switch" is the mechanistic basis for its membrane-disrupting potential in acidic compartments.
Synthetic Methodology: Fmoc-SPPS Protocol
Synthesizing His-Arg requires careful attention to the racemization susceptibility of Histidine and the steric hindrance of the Arginine side chain. The following protocol utilizes Fmoc chemistry on a Wang resin to yield the free acid C-terminus.
Reagents and Materials
-
Resin: Fmoc-Arg(Pbf)-Wang Resin (Loading: 0.4–0.6 mmol/g). Note: Pre-loaded resin is preferred to avoid dipeptide formation on the hydroxyl linker.
-
Amino Acid: Fmoc-His(Trt)-OH.[4] Trityl (Trt) protection is mandatory to prevent side-chain racemization.
-
Coupling Reagents: HBTU (0.5 M in DMF) and DIPEA (2.0 M in NMP).
-
Deprotection: 20% Piperidine in DMF.[5]
-
Cleavage Cocktail (Reagent K equivalent): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[6]
Step-by-Step Workflow
This protocol is designed for a 0.1 mmol scale.
-
Resin Swelling: Swell 200 mg of resin in DMF for 30 minutes.
-
Fmoc Deprotection (Arg):
-
Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain.
-
Add 20% Piperidine/DMF (5 mL). Agitate 10 min. Drain.
-
Validation: Wash 5x with DMF. Perform Kaiser Test (Should be Blue).[1]
-
-
Coupling (His):
-
Dissolve Fmoc-His(Trt)-OH (0.5 mmol, 5 eq) and HBTU (0.5 mmol, 5 eq) in DMF.
-
Add DIPEA (1.0 mmol, 10 eq) immediately before adding to resin.
-
Agitate for 45–60 minutes at Room Temperature. Do not heat His coupling above 50°C to prevent racemization.
-
Validation: Wash 5x with DMF. Perform Kaiser Test (Should be Colorless).
-
-
Final Fmoc Removal: Repeat Step 2 to remove the N-terminal Fmoc group.
-
Cleavage & Side Chain Deprotection:
-
Wash resin 3x DCM, 3x Methanol, dry under vacuum.
-
Add Cleavage Cocktail (5 mL). Agitate for 3 hours. Arginine (Pbf) requires longer cleavage times than standard residues.
-
Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and lyophilize.
-
Synthesis Logic Diagram
Caption: Figure 1. Solid Phase Peptide Synthesis (SPPS) workflow for His-Arg using Fmoc chemistry.
Coordination Chemistry and Metal Binding[3][7][8]
The His-Arg dipeptide is a potent chelator, particularly for transition metals like
Copper (II) Complexation
Research indicates that His-Arg forms stable complexes with
-
Low pH (< 5): No binding; protons compete with metal ions.
-
Neutral pH (6–8): Formation of a 1:1 complex (
). The coordination sphere typically involves the N-terminal amine nitrogen, the peptide bond nitrogen (deprotonated amide), and the imidazole nitrogen, forming a fused 5,6-membered chelate ring system. -
Significance: This chelation capability allows His-Arg sequences to act as oxidative stress reducers by sequestering redox-active free copper.
Proton Sponge Mechanism
The buffering range of the Histidine residue (pH 5.5–6.5) is vital for endosomal escape.
-
Uptake: The peptide (or carrier containing His-Arg) enters the cell via endocytosis.
-
Acidification: The endosome acidifies (pH drops to ~5.0).
-
Protonation: The imidazole rings absorb protons (
), preventing pH drop. -
Influx: To maintain charge balance,
ions and water influx, causing osmotic swelling and endosomal rupture.
Caption: Figure 2. The Proton Sponge mechanism utilized by His-Arg motifs for intracellular delivery.
Analytical Characterization
Due to the high polarity of His-Arg, standard Reverse-Phase HPLC (RP-HPLC) with C18 columns often results in poor retention (elution in the void volume).
Recommended HPLC Protocol
To ensure separation and accurate quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous C18 is required.
| Parameter | Condition |
| Column | HILIC Amide or C18-AQ (Polar end-capped) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 20 minutes (HILIC mode) |
| Detection | UV at 214 nm (Peptide bond) and 280 nm (Imidazole, weak) |
Mass Spectrometry
-
Ionization: ESI (Positive Mode).
-
Target Ion:
m/z. -
Fragmentation Pattern: MS/MS will typically show the y1 ion (Arginine fragment, ~175 m/z) and the b1 ion (Histidine fragment).
References
-
PubChem. (n.d.).[1] L-Histidyl-L-arginine (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Kozlowski, H., et al. (2009). Copper, iron, and zinc ions homeostasis and their role in neurodegenerative disorders (metal-histidine coordination).
- Midoux, P., et al. (2009). Histidine containing peptides and polypeptides as nucleic acid vectors. British Journal of Pharmacology. (Mechanism of proton sponge effect).
-
Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for Histidylarginine (HMDB0028879). Retrieved from [Link][1]
Sources
- 1. L-Histidyl-L-arginine | C12H21N7O3 | CID 7408563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Histidylarginine (FDB111908) - FooDB [foodb.ca]
- 3. 安全检测 [yffoodingredients.com]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
